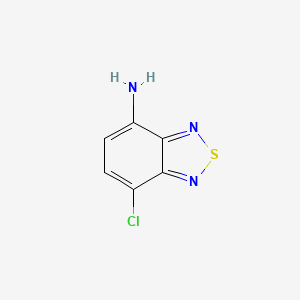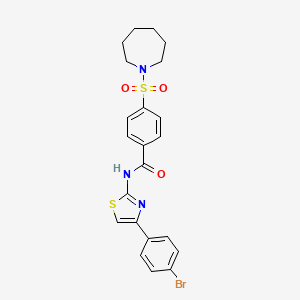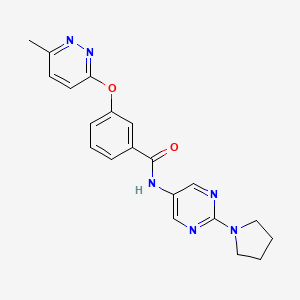
3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of 6-methylpyridazin-3-ol from 6-methylpyridazine through a hydroxylation reaction.
Coupling with Benzoyl Chloride: The pyridazinyl intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Pyrimidinyl Substitution: The final step involves the substitution of the benzamide derivative with 2-(pyrrolidin-1-yl)pyrimidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring, where the pyrrolidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.
属性
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-14-7-8-18(25-24-14)28-17-6-4-5-15(11-17)19(27)23-16-12-21-20(22-13-16)26-9-2-3-10-26/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAOEYRVNOXEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4R)-3-[3-(4-Nitropyrazol-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2740051.png)
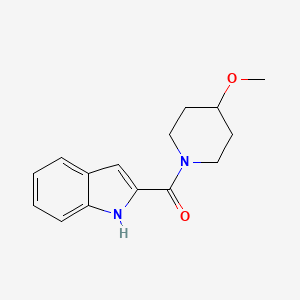
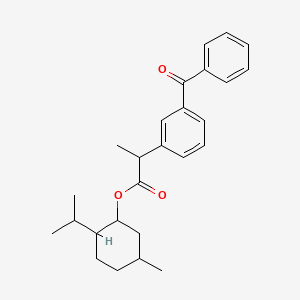
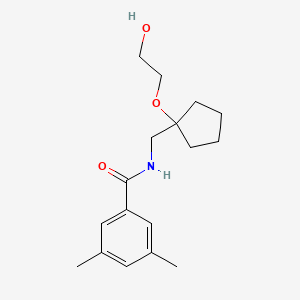
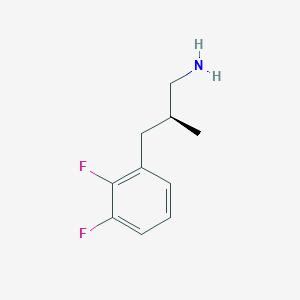
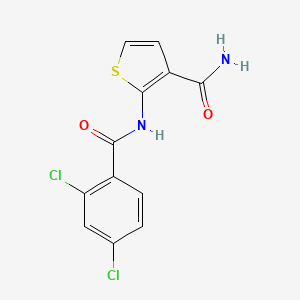
![3-Tert-butyl-6-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2740061.png)
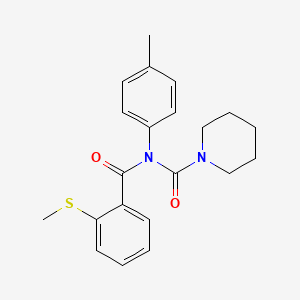
![prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2740064.png)
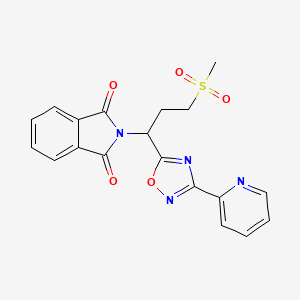
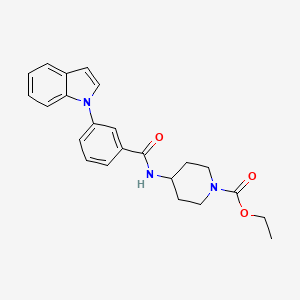
![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)
